molecular formula C14H14FNO B1645428 N-(2-Fluorobenzyl)-4-methoxyaniline

N-(2-Fluorobenzyl)-4-methoxyaniline

Cat. No.: B1645428
M. Wt: 231.26 g/mol
InChI Key: YTYOLTVKGFZXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Fluorobenzyl)-4-methoxyaniline is a secondary amine derivative featuring a 4-methoxyaniline core substituted with a 2-fluorobenzyl group. The methoxy group at the para position of the aniline ring enhances electron-donating effects, while the ortho-fluorine on the benzyl moiety introduces steric hindrance and electron-withdrawing characteristics.

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-methoxyaniline

InChI

InChI=1S/C14H14FNO/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3

InChI Key

YTYOLTVKGFZXPO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NCC2=CC=CC=C2F

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Fluorine Position and Electronic Properties

  • N-(4-Fluorobenzyl)-2-methoxyaniline (): This regioisomer substitutes fluorine at the para position of the benzyl group. The electron-withdrawing effect of fluorine is more pronounced in the para position, altering the electronic environment of the aromatic ring .
  • N-(1-(4-Fluorophenyl)ethylidene)-4-methoxyaniline ():
    A Schiff base derivative with a 4-fluorophenyl group. The imine linkage (C=N) contrasts with the amine linkage (C-N) in the target compound, reducing basicity but enabling coordination to metal ions. The fluorine’s position (para) and the ethylidene group further modulate conjugation and solubility .

Table 1: Substituent Impact on Electronic Properties

Compound Substituent Position Linkage Type Electronic Effect
N-(2-Fluorobenzyl)-4-methoxyaniline 2-F (benzyl), 4-OCH₃ (aniline) Amine Steric hindrance (ortho-F), EWG + EDG
N-(4-Fluorobenzyl)-2-methoxyaniline 4-F (benzyl), 2-OCH₃ (aniline) Amine Reduced steric hindrance, stronger EWG
4-Methoxy-N-(2-nitrobenzylidene)aniline 2-NO₂ (benzylidene) Imine Strong EWG (NO₂), planar structure

Linkage Type: Amine vs. Amide vs. Imine

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) (): The amide linkage (-CONH-) provides rigidity and hydrogen-bonding capacity, enhancing thermal stability compared to the target’s flexible amine linkage.
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ():
    This amide exhibits fluorescence (λex = 340 nm, λem = 380 nm) with optimal intensity at pH 5. The target compound’s amine group may lack similar fluorophore properties unless conjugated with π systems. However, the methoxy group’s position (2-methoxy vs. 4-methoxy) significantly impacts electronic transitions .

Table 2: Linkage-Driven Properties

Compound Linkage Key Properties
This compound Amine Basic, flexible, potential for protonation
4MNB () Amide Rigid, hydrogen-bonding, thermally stable
4-Methoxy-N-(2-nitrobenzylidene)aniline () Imine Planar, metal-coordination capability

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